Structural Uniqueness and Scaffold Differentiation
The compound's 4-(thiazol-2-yloxy)benzyl side chain represents a distinct structural topology not found in the most closely related series of 2-(4-oxoquinazolin-3(4H)-yl)acetamide InhA inhibitors reported by Pedgaonkar et al. (2014) [1]. In that seminal work, 28 analogs with N-substituents including nitrothiazolyl, nitrobenzothiazolyl, thiophenylmethyl, and phenyl groups were evaluated. None contained the 4-(thiazol-2-yloxy)benzyl ether linkage, which introduces a distinct ether oxygen spacer, a para-substituted benzyl framework, and a potential for unique hydrogen-bonding interactions with target proteins.
| Evidence Dimension | Chemical Scaffold Diversity |
|---|---|
| Target Compound Data | Quinazolinone-acetamide linked to 4-(thiazol-2-yloxy)benzyl group (ether spacer, para-phenoxy-thiazole termination) |
| Comparator Or Baseline | 28 analogs from Pedgaonkar et al. (2014) with N-substituents: nitrothiazolyl, nitrobenzothiazolyl, thiophenylmethyl, phenyl, substituted phenyl. No ether-linked benzyl-thiazole motifs. |
| Quantified Difference | Structural topology is categorically distinct (ether-linked benzyl-thiazole vs. direct amino-thiazole or methylene-thiophene linkages). |
| Conditions | Structure-activity relationship (SAR) analysis of published quinazolinone-acetamide series. |
Why This Matters
For procurement decisions in SAR expansion programs, this compound offers a novel chemical vector unexplored in the foundational InhA inhibitor series, potentially enabling new intellectual property or selectivity profiles.
- [1] Pedgaonkar, G. S., Sridevi, J. P., Jeankumar, V. U., Saxena, S., Devi, P. B., Renuka, J., Yogeeswari, P., & Sriram, D. (2014). Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. European Journal of Medicinal Chemistry, 86, 613-627. View Source
